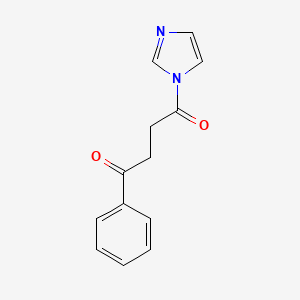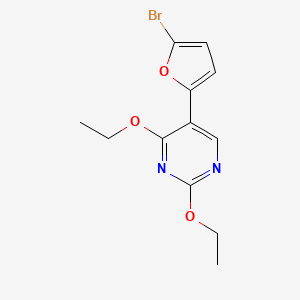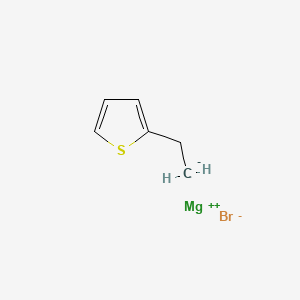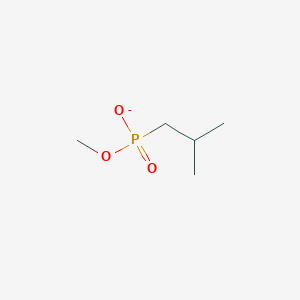
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester: is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbonic acid ester group, a phenyl group, and a propynyl group, which contribute to its distinct chemical behavior.
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide: is another compound with significant scientific interest. It contains an indene ring, a hydroxy group, and an alaninamide moiety, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification: The compound can be synthesized through the esterification of carbonic acid with 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Large-scale production involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Synthetic Routes and Reaction Conditions:
Amidation: This compound can be synthesized by reacting 2,3-dihydro-1H-indene-2-carboxylic acid with N-hydroxy-beta-alanine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: The industrial synthesis involves the use of batch reactors with precise control over temperature and pH to ensure the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Substituted esters.
Types of Reactions:
Hydrolysis: This compound can undergo hydrolysis to form corresponding carboxylic acids and amines.
Condensation: It can participate in condensation reactions to form larger molecules.
Cyclization: The compound can undergo cyclization to form cyclic derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Condensation: Dehydrating agents such as phosphorus pentoxide (P2O5).
Cyclization: Heat or catalytic conditions.
Major Products:
Hydrolysis: Carboxylic acids and amines.
Condensation: Larger molecules.
Cyclization: Cyclic derivatives.
Applications De Recherche Scientifique
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester
This compound has applications in:
Chemistry: Used as a reagent in organic synthesis.
Biology: Potential use in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide
This compound is used in:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: Investigated for its potential therapeutic properties.
Medicine: Explored for its role in drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester
The compound exerts its effects through:
Molecular Targets: Interacts with specific enzymes and receptors.
Pathways Involved: Participates in metabolic pathways related to ester hydrolysis and oxidation-reduction reactions.
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide
The compound’s mechanism involves:
Molecular Targets: Binds to specific proteins and enzymes.
Pathways Involved: Involved in pathways related to hydrolysis and condensation reactions.
Comparaison Avec Des Composés Similaires
- N-(2,3-dihydro-1H-inden-2-yl)-2-[(2R,5S,6S)-6-(hydroxymethyl)-5-[(oxo-(propan-2-ylamino)methyl]amino]-2-oxanyl]acetamide
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
Uniqueness:
- The combination of the indene ring and alaninamide moiety provides distinct chemical properties and potential applications.
Propriétés
Numéro CAS |
849927-48-6 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
(4,4-dimethyl-1-phenylpent-1-yn-3-yl) methyl carbonate |
InChI |
InChI=1S/C15H18O3/c1-15(2,3)13(18-14(16)17-4)11-10-12-8-6-5-7-9-12/h5-9,13H,1-4H3 |
Clé InChI |
TWRPSGPXCFCJGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C#CC1=CC=CC=C1)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone](/img/structure/B14195675.png)
![5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one](/img/structure/B14195681.png)

![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)






![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)

